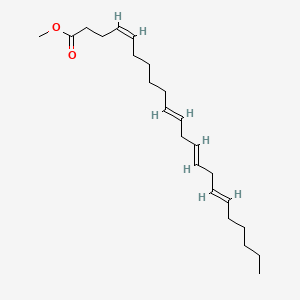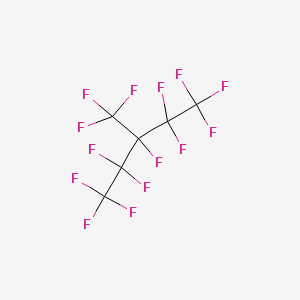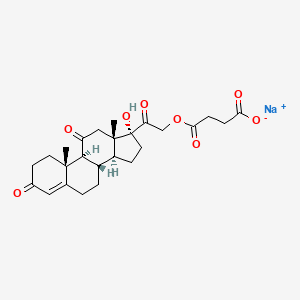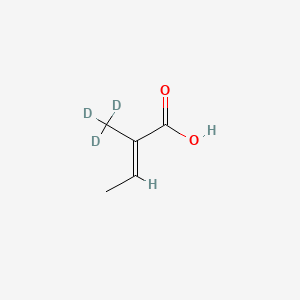
Tin(IV) mesoporphyrin IX (dichloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannsoporfin, also known as tin mesoporphyrin, is a synthetic metalloporphyrin compound. It is a competitive inhibitor of heme oxygenase, an enzyme involved in the catabolism of heme. Stannsoporfin has been investigated for its potential therapeutic applications, particularly in the treatment of hyperbilirubinemia in newborns, a condition characterized by elevated levels of bilirubin in the blood .
Métodos De Preparación
The preparation of stannsoporfin involves synthetic routes that ensure high purity and large-scale production. One method involves the synthesis of high-purity stannsoporfin through a series of chemical reactions that include the formation of metalloporphyrin complexes . The industrial production of stannsoporfin focuses on achieving high yields and purity, which is crucial for its pharmaceutical applications .
Análisis De Reacciones Químicas
Stannsoporfin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, stannsoporfin can be oxidized to form different oxidation states of the metalloporphyrin complex .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Stannsoporfin exerts its effects by specifically inhibiting the enzyme heme oxygenase, which is responsible for the conversion of heme to biliverdin. By blocking this conversion, stannsoporfin prevents the formation of bilirubin, thereby reducing bilirubin levels in the blood. This mechanism is particularly useful in treating conditions like hyperbilirubinemia in newborns .
Comparación Con Compuestos Similares
Stannsoporfin is similar to other metalloporphyrin compounds, such as tin protoporphyrin IX and zinc protoporphyrin. stannsoporfin is unique in its high potency and specificity as a heme oxygenase inhibitor. Other similar compounds include:
Tin protoporphyrin IX: Another metalloporphyrin that inhibits heme oxygenase but with different potency and specificity.
Zinc protoporphyrin: A metalloporphyrin that also inhibits heme oxygenase but is less commonly used compared to stannsoporfin.
Stannsoporfin’s unique properties make it a valuable compound for both research and therapeutic applications.
Propiedades
Fórmula molecular |
C34H46Cl2N4O4Sn |
|---|---|
Peso molecular |
764.4 g/mol |
Nombre IUPAC |
3-[20-(2-carboxyethyl)-22,22-dichloro-10,15-diethyl-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H46N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h26-27,30-31,36-37H,7-16H2,1-6H3,(H,39,40)(H,41,42);2*1H;/q-2;;;+4/p-2 |
Clave InChI |
WJAUCQGVENTPFG-UHFFFAOYSA-L |
SMILES canónico |
CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)C)CCC(=O)O)CCC(=O)O)C)CC1N2)(Cl)Cl)C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)









![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)



